2,6-Bis(hydroxymethyl)pyridin-4(1H)-one
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Overview
Description
2,6-Bis(hydroxymethyl)pyridin-4(1H)-one is a chemical compound that features a pyridine ring substituted with two hydroxymethyl groups at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(hydroxymethyl)pyridin-4(1H)-one typically involves the reaction of pyridine-2,6-dicarbaldehyde with formaldehyde under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the aldehyde groups are converted to hydroxymethyl groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(hydroxymethyl)pyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the hydroxymethyl groups.
Major Products
Oxidation: The major product is 2,6-bis(carboxy)pyridin-4(1H)-one.
Reduction: The major product is this compound.
Substitution: The major products depend on the nucleophile used, resulting in various substituted pyridin-4(1H)-one derivatives.
Scientific Research Applications
2,6-Bis(hydroxymethyl)pyridin-4(1H)-one has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.
Medicine: It is being investigated for its potential use in drug development, particularly in the design of chelating agents.
Industry: The compound can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-Bis(hydroxymethyl)pyridin-4(1H)-one depends on its application. In coordination chemistry, it acts as a ligand, binding to metal ions through its nitrogen and oxygen atoms. This can influence the reactivity and stability of the metal complexes formed. In biological systems, the compound may interact with enzymes or other proteins, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(4,5-diethyl-1H-imidazol-2-yl)pyridine: This compound has similar coordination properties but features imidazole groups instead of hydroxymethyl groups.
2,6-Bis(1′-methylbenzimidazolyl)pyridine: Another similar compound used in coordination chemistry with different substituents.
Uniqueness
2,6-Bis(hydroxymethyl)pyridin-4(1H)-one is unique due to its specific substitution pattern, which allows for versatile chemical modifications and applications. Its hydroxymethyl groups provide sites for further functionalization, making it a valuable building block in synthetic chemistry.
Properties
Molecular Formula |
C7H9NO3 |
---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
2,6-bis(hydroxymethyl)-1H-pyridin-4-one |
InChI |
InChI=1S/C7H9NO3/c9-3-5-1-7(11)2-6(4-10)8-5/h1-2,9-10H,3-4H2,(H,8,11) |
InChI Key |
SECXCXPABCSNQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=CC1=O)CO)CO |
Origin of Product |
United States |
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